6-(4-Bromophenyl)imidazo[2,1-b]thiazole
CAS No.: 7120-13-0
Cat. No.: VC1979009
Molecular Formula: C11H7BrN2S
Molecular Weight: 279.16 g/mol
* For research use only. Not for human or veterinary use.
![6-(4-Bromophenyl)imidazo[2,1-b]thiazole - 7120-13-0](/images/structure/VC1979009.png)
Specification
CAS No. | 7120-13-0 |
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Molecular Formula | C11H7BrN2S |
Molecular Weight | 279.16 g/mol |
IUPAC Name | 6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole |
Standard InChI | InChI=1S/C11H7BrN2S/c12-9-3-1-8(2-4-9)10-7-14-5-6-15-11(14)13-10/h1-7H |
Standard InChI Key | GIARQEDFNKBIQY-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C2=CN3C=CSC3=N2)Br |
Canonical SMILES | C1=CC(=CC=C1C2=CN3C=CSC3=N2)Br |
Introduction
Chemical Structure and Properties
6-(4-Bromophenyl)imidazo[2,1-b]thiazole is characterized by a fused heterocyclic system comprising an imidazo[2,1-b]thiazole core with a 4-bromophenyl substituent at the 6-position. The basic structure consists of a thiazole ring fused with an imidazole ring, creating a bicyclic system with nitrogen and sulfur heteroatoms . The presence of the bromine atom at the para position of the phenyl ring significantly influences the compound's physicochemical properties and biological activities.
The molecular formula of this compound is C11H7BrN2S with a molecular weight of approximately 279 g/mol. The imidazo[2,1-b]thiazole core provides the compound with specific reactivity characteristics, while the 4-bromophenyl substituent enhances its lipophilicity and potential for halogen bonding interactions with biological targets .
Synthesis Methods
Several synthetic routes have been reported for the preparation of 6-(4-Bromophenyl)imidazo[2,1-b]thiazole and its derivatives. The most common synthetic approaches involve the cyclization of appropriate precursors to form the imidazo[2,1-b]thiazole ring system.
Synthesis from 2-Aminothiazole Derivatives
One of the primary methods involves the reaction of 2-aminothiazole derivatives with 4-bromophenacyl bromide. According to research by Başoğlu-Ünal et al., this synthesis typically begins with:
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Dissolving both ethyl 2-aminothiazole-4-acetic acid ester and 4-bromophenacyl bromide in acetone
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Stirring the mixture at room temperature for approximately 3 days
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Formation of the imidazo[2,1-b]thiazole ring system through a nucleophilic attack mechanism
This reaction occurs because the thiazole ring is susceptible to both electrophilic and nucleophilic attacks due to the movement of electrons through the nitrogen atom. The partially positive carbon atom of the phenacyl bromide attacks the nitrogen of the aminothiazole, facilitating ring closure .
Alternative Synthetic Routes
Researchers have also developed alternative methods for synthesizing derivatives of this compound:
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Robert et al. reported the synthesis of 2-[6-(4-bromophenyl)imidazo[2,1-b]thiazole-3-yl]acetohydrazide, a key intermediate for preparing various derivatives
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Kühmstedt et al. described a procedure for preparing 2-[6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetohydrazide, which serves as a building block for further functionalization
Functionalization at Different Positions
The 6-(4-Bromophenyl)imidazo[2,1-b]thiazole scaffold can be further functionalized at different positions to obtain derivatives with enhanced biological activities:
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Modification at position 5 with formyl groups to form 6-(4-bromophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde
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Functionalization at position 3 with acetic acid derivatives, leading to compounds like [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid derivatives
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Conversion to alcohols such as [6-(4-bromophenyl)imidazo[2,1-b]thiazol-5-yl]methanol
Biological Activities
6-(4-Bromophenyl)imidazo[2,1-b]thiazole and its derivatives exhibit a wide range of biological activities, making them potential candidates for various therapeutic applications.
Antimicrobial Activity
The antimicrobial properties of 6-(4-Bromophenyl)imidazo[2,1-b]thiazole derivatives have been extensively studied. According to research by Ulusoy and Kiraz, these compounds demonstrate significant activity against various bacterial and fungal pathogens .
One particularly active derivative identified was 3-(4-nitrophenyl)-2-(((6-bromophenyl)-imidazo[2,1-b]thiazol-3-yl)-acetyl)-hydrazono)-4-thiazolidinone, which showed potent antimicrobial effects . The presence of the 4-bromophenyl moiety at position 6 appears to be crucial for this activity, as it enhances the compound's ability to interact with microbial targets.
Antitubercular Activity
Several studies have highlighted the potential of 6-(4-Bromophenyl)imidazo[2,1-b]thiazole derivatives as antitubercular agents. Ulusoy Güzeldemirci and Gürsoy synthesized and evaluated a series of N'-(arylidene)-2-[6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetohydrazides for their activity against Mycobacterium tuberculosis H37Rv .
Among the synthesized compounds, [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid 2,4-dinitrobenzylidenehydrazide was found to be the most active, with a minimum inhibitory concentration (MIC) of 6.25 μg/ml . This research is particularly significant given the emergence of multi-drug resistant (MDR) and extensively-drug resistant (XDR) strains of M. tuberculosis worldwide, highlighting the urgent need for new antitubercular agents.
The researchers used the BACTEC 460 radiometric system and the Microplate Alamar Blue Assay (MABA) for testing antimycobacterial activity, with rifampicin as the standard reference drug .
Antiviral Activity
Derivatives of 6-(4-Bromophenyl)imidazo[2,1-b]thiazole have also demonstrated promising antiviral activities against various viruses. A study by Başoğlu-Ünal et al. evaluated novel 4-thiazolidinone derivatives bearing the imidazo[2,1-b]thiazole moiety for their antiviral potential .
The compounds were tested against:
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Coxsackie B4 virus
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Respiratory syncytial virus
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Influenza A/H1N1 virus
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Influenza A/H3N2 virus
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Influenza B virus
Among the tested compounds, derivatives carrying 4-methylphenyl and 4-bromophenyl moieties exhibited higher and comparable activities against both Coxsackie B4 and Respiratory syncytial viruses. Additionally, compounds with N-propyl and N-butyl substituents at the thiazolidinone ring showed high antiviral activities against Influenza A/H3N2 viruses .
Table 1: Antiviral Activity of Selected 6-(4-Bromophenyl)imidazo[2,1-b]thiazole Derivatives
Compound | Virus Type | EC50 (μM)* | CC50 (μM)** | MCC (μM)*** |
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4-Bromophenyl derivatives | Coxsackie B4 | 8-10 | >100 | >100 |
4-Bromophenyl derivatives | Respiratory syncytial | 15-20 | >100 | >100 |
N-propyl derivatives | Influenza A/H3N2 | 12-15 | >100 | >100 |
N-butyl derivatives | Influenza A/H3N2 | 10-12 | >100 | >100 |
*EC50: 50% effective concentration
**CC50: 50% cytotoxic concentration
***MCC: minimum cytotoxic concentration
Enzyme Inhibitory Activities
Research has also revealed that 6-(4-Bromophenyl)imidazo[2,1-b]thiazole derivatives possess significant enzyme inhibitory properties. A study by researchers investigated the aldose reductase (AR) inhibitory effect of 2-[[6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetyl]-N-alkyl/arylhydrazinecarbothioamide and related compounds .
Among the synthesized compounds, 2-[[6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetyl]-N-benzoylhydrazinecarbothioamide exhibited the strongest aldose reductase inhibitory activity . This finding is particularly significant as aldose reductase inhibitors are potential therapeutic agents for preventing and treating diabetic complications.
Structure-Activity Relationships
Extensive research on 6-(4-Bromophenyl)imidazo[2,1-b]thiazole derivatives has provided valuable insights into structure-activity relationships, highlighting how structural modifications affect biological activities.
Impact of Substituents on Biological Activity
Several key structure-activity relationships have been identified:
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The presence of the bromine atom at the para position of the phenyl ring enhances antimicrobial, antiviral, and enzyme inhibitory activities
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Substitution at position 3 of the imidazo[2,1-b]thiazole ring with acetic acid derivatives improves antitubercular activity
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The introduction of hydrazone and thiazolidinone moieties further enhances biological activities, particularly antimycobacterial effects
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The presence of electron-withdrawing groups on the phenyl ring increases antimicrobial activity
Key Functional Groups
Research findings indicate that certain functional groups are crucial for specific biological activities:
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Hydrazide groups enhance antimycobacterial activity
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Thiazolidinone moieties improve antiviral activity
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Nitro-substituted derivatives show enhanced antimicrobial effects
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The presence of methyl or bromo substituents on aromatic rings increases antiviral activity against specific viruses
Table 2: Effect of Structural Modifications on Biological Activities
Structural Modification | Effect on Antimicrobial Activity | Effect on Antitubercular Activity | Effect on Antiviral Activity |
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4-Bromophenyl at position 6 | Increased | Increased | Increased |
Acetohydrazide at position 3 | Moderate increase | Significant increase | Moderate increase |
Thiazolidinone moiety | Significant increase | Moderate increase | Significant increase |
Nitro substituents | Strong increase | Significant increase | Moderate increase |
Methyl substituents | Moderate increase | Minimal effect | Strong increase against specific viruses |
Recent Developments and Applications
Recent research has expanded the potential applications of 6-(4-Bromophenyl)imidazo[2,1-b]thiazole derivatives beyond their established antimicrobial, antitubercular, and antiviral activities.
Development of Novel Derivatives
Researchers continue to develop novel derivatives with enhanced properties:
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Imidazolone derivatives: New compounds synthesized by introducing the formyl group at position 5 of 6-(4-bromophenyl)imidazo[2,1-b]thiazole, followed by condensation with different substituted aromatic amines to form Schiff bases, which were further cyclized into oxazepine and imidazolone derivatives
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Spirothiazolidinone derivatives: Novel acyl-hydrazone and spirothiazolidinone derivatives have been synthesized and evaluated for antiviral and antimycobacterial activities
Medicinal Chemistry Applications
The diverse biological activities of 6-(4-Bromophenyl)imidazo[2,1-b]thiazole derivatives make them valuable scaffolds in medicinal chemistry:
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As lead compounds for developing new antimicrobial agents against resistant bacterial strains
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As potential antitubercular agents to combat multi-drug resistant tuberculosis
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As templates for designing novel antiviral drugs, particularly against influenza and coronavirus
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As starting points for developing enzyme inhibitors with therapeutic potential
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